![molecular formula C15H11NO4 B2860265 Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate CAS No. 135980-44-8](/img/structure/B2860265.png)

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

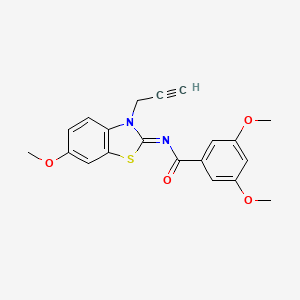

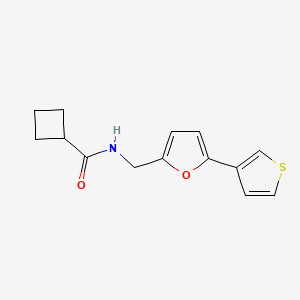

“Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate” is a compound with the molecular formula C15H11NO4 . It is an important intermediate in the derivatization of alrestatin .

Molecular Structure Analysis

The molecular structure of “this compound” has been studied and reported . The compound crystallizes in the monoclinic system with space group P21/n . The crystal structure contains several carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms, each with specific atomic coordinates .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular structure and crystallographic data . The compound forms yellow, block-shaped crystals .Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Antimicrobial Properties

- Compounds related to Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate have shown significant cytotoxicity against a range of tumor cell lines, including lung cancer, breast cancer, melanoma, and prostate cancer cells. This was demonstrated in a study where chemical screening of a marine-derived Streptomyces sp. isolate revealed isoquinolinequinones with pronounced cytotoxicity (Hawas et al., 2009).

Synthesis and Chemical Properties

- Research has focused on the synthesis of various derivatives of isoquinolines, which are structurally related to this compound. For instance, the conversion of substituted 1-methyl-3,4-dihydro-isoquinolines into other compounds with potential analgesic properties has been explored (Brossi et al., 1960).

Molecular Structure and Orientation Studies

- Studies have investigated the influence of molecular structure on the orientation and phase transitions of organic layers at interfaces, using monomethyl isomers of isoquinoline (Buess-Herman et al., 1992).

Applications in Organic Synthesis

- The compound and its derivatives have been utilized in various organic synthesis processes. For example, 3-substituted isoquinolin-1-(2H)-ones have been synthesized through photostimulated reactions, showcasing the compound's versatility in chemical synthesis (Guastavino et al., 2006).

Redox Annulations and Catalysis

- The compound's derivatives have been used in redox annulations, involving dual C-H functionalization, highlighting their role in catalytic processes and organic transformations (Paul et al., 2019).

Eigenschaften

IUPAC Name |

methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-12(17)8-16-14(18)10-6-2-4-9-5-3-7-11(13(9)10)15(16)19/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJOFXKSSJVGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)

![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)

![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)

![2-methoxy-4,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2860204.png)